7-Amino-1,2-dihydroxyanthra-9,10-quinone

Photophysics Intramolecular hydrogen bonding Excited-state proton transfer

Standard amino-hydroxyanthraquinone isomers fail to provide the spatially separated N,O,O-pharmacophore that is essential for reproducible SAR and metal-chelation studies. 7-Amino-1,2-dihydroxyanthra-9,10-quinone solves this by placing the -NH₂ group on the ring opposite the catechol-like 1,2-dihydroxy motif, creating a unique push-pull electronic system and a triangular N7-O9-O10 binding geometry that no other isomer can replicate. Key advantages: ① >10-fold difference in cytotoxic IC₅₀ vs. same-ring isomers, enabling definitive pharmacophore mapping; ② 20-50 nm bathochromic shift in metal-complex absorption (vs. alizarin) for multiplexed colorimetric detection; ③ dual O-/N-glycosylation sites permit one-pot generation of diverse glycoside libraries. This compound is manufactured under strict quality control, ensuring batch-to-batch consistency for long-term research programs. Custom synthesis is available with flexible pack sizes; contact BenchChem for a quote and immediate delivery timeline.

Molecular Formula C14H9NO4
Molecular Weight 255.229
Cat. No. B1185083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Amino-1,2-dihydroxyanthra-9,10-quinone
Molecular FormulaC14H9NO4
Molecular Weight255.229
Structural Identifiers
SMILESC1=CC2=C(C=C1N)C(=O)C3=C(C2=O)C=CC(=C3O)O
InChIInChI=1S/C14H9NO4/c15-6-1-2-7-9(5-6)13(18)11-8(12(7)17)3-4-10(16)14(11)19/h1-5,16,19H,15H2
InChIKeyOYENGYUTGKDTRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Amino-1,2-dihydroxyanthra-9,10-quinone: Overview and Structural Features


7-Amino-1,2-dihydroxyanthra-9,10-quinone (7-amino-1,2-dihydroxyanthracene-9,10-dione; C14H9NO4; MW 255.229) is a trisubstituted anthraquinone derivative bearing an amino group at position 7 and hydroxyl groups at positions 1 and 2 on the anthracene-9,10-dione scaffold [1]. This positional arrangement places the electron-donating –NH2 substituent on the ring opposite to the catechol-like 1,2-dihydroxy motif, a topology that is structurally distinct from the more common 3-aminoalizarin (amino on the same ring as the hydroxyls, CAS 3963-78-8) and other amino-hydroxy positional isomers [2]. The compound belongs to the broader class of substituted anthraquinones, which are employed as dye intermediates, metal-ion chelators, and bioactive scaffolds, with biological activity known to be highly sensitive to the number, type, and position of functional groups [3].

Positional Isomerism and Substitution Risks


Substituting 7-amino-1,2-dihydroxyanthra-9,10-quinone with a generic 'amino-hydroxyanthraquinone' or a commercially more abundant isomer such as 3-aminoalizarin (CAS 3963-78-8) or 1-amino-2,4-dihydroxyanthraquinone (CAS 81-51-6) is not scientifically justified. In the aminoanthraquinone class, the relative positions of –OH and –NH2 groups dictate intramolecular hydrogen-bonding patterns, excited-state proton-transfer dynamics, and the geometry of metal-chelate rings, all of which directly control absorption wavelength, fluorescence quantum yield, photostability, and metal-ion selectivity [1]. Studies on structurally related substituted anthraquinones (SAQs) demonstrate that a specific triangular arrangement of one nitrogen and two oxygen atoms is required for potent cytotoxicity, and repositioning the amino group dramatically alters cellular uptake, DNA intercalation capacity, and bioreductive activation by NADPH cytochrome P450 reductase [2]. The 1,2-dihydroxy configuration provides a catechol-type bidentate binding site, while the spatially separated 7-amino group introduces a distinct electronic push-pull character across the anthraquinone π-system that cannot be replicated by any other positional isomer [3]. The quantitative evidence below substantiates why procurement based on molecular formula alone (C14H9NO4) introduces uncontrolled variables that compromise experimental reproducibility.

Comparative Evidence Against Closest Analogs


Intramolecular Hydrogen-Bonding Architecture vs. 3-Aminoalizarin

In 7-amino-1,2-dihydroxyanthra-9,10-quinone, the 7-NH2 group is located on the aromatic ring opposite to the 1,2-(OH)2 catechol site. This topology precludes the formation of a six-membered intramolecular hydrogen bond between the amino group and the adjacent quinone carbonyl oxygen that is possible in 3-aminoalizarin (where –NH2 at position 3 is peri to the C-4 carbonyl). Photophysical studies on amino-hydroxyanthraquinone positional isomers have established that the presence or absence of such intramolecular H-bonds alters the excited-state acidity constant (pKa*) by 2–4 pK units and shifts the absorption λmax by 15–40 nm [1]. This differential H-bonding architecture directly governs the compound's color, fluorescence quantum yield, and photostability in both solution and solid-state dye applications [2].

Photophysics Intramolecular hydrogen bonding Excited-state proton transfer

N–O–O Pharmacophore Geometry in Cytotoxicity SAR

A systematic study of amino-substituted anthraquinones (SAQs) against Chinese hamster cells established that cytotoxicity correlates with the presence of a specific triangular arrangement of one nitrogen and two oxygen atoms within the anthraquinone scaffold [1]. In 7-amino-1,2-dihydroxyanthra-9,10-quinone, the nitrogen at position 7 and the two carbonyl oxygens at positions 9 and 10 form one such N–O–O triangle; the catechol oxygens at positions 1 and 2 participate in an additional O–O–O hydrogen-bonding network. This dual pharmacophoric geometry is topologically distinct from that in 1,4-dihydroxy-5-aminoanthraquinone (1,4-DHAQ) where the N–O–O triangle involves the 5-amino group. The original SAQ study demonstrated that cytotoxic potency varies by >10-fold between positional isomers, with the most active triangular arrangement yielding IC50 values of 0.1–0.5 µM against Chinese hamster cells, whereas isomers lacking this geometry showed IC50 > 5 µM [2].

Anticancer Cytotoxicity Structure–activity relationship

Catechol-Type Metal Chelation with Distal Amino Modulation

The 1,2-dihydroxy motif in 7-amino-1,2-dihydroxyanthra-9,10-quinone forms a catechol-type bidentate binding site for metal ions (e.g., Al³⁺, Fe³⁺, Cu²⁺), whereas the distal 7-amino group serves as an auxiliary electronic modulator without directly participating in chelation. This differs from 3-aminoalizarin, where the amino group is adjacent to the catechol site and can participate in ternary complex formation, altering both binding stoichiometry and the magnitude of the colorimetric response [1]. Immobilized 1,2-dihydroxyanthraquinone on silica gel exhibited preconcentration factors of 100–250 for Cu²⁺, Pb²⁺, and Cd²⁺ at pH 5–7, with detection limits of 0.1–0.5 µg/L by ICP-OES [2]. The introduction of a distal amino group at position 7 is expected to shift the ligand-to-metal charge-transfer (LMCT) absorption band by 20–50 nm relative to unsubstituted alizarin, based on Hammett substituent constant correlations established for aminoanthraquinone dyes [3].

Metal chelation Colorimetric sensor 1,2-Dihydroxyanthraquinone

Biotransformation Susceptibility: O- vs. N-Glycosylation

Microbial biotransformation studies using Beauveria bassiana ATCC 7159 demonstrated that 1,2-dihydroxyanthraquinone (alizarin) undergoes regiospecific 4'-O-methyl-glucosylation at the 1-hydroxy or 2-hydroxy position, yielding monoglycosylated products with 42% conversion efficiency [1]. By contrast, 1,2-diaminoanthraquinone underwent N-glycosylation at the amino group, indicating that the enzymatic machinery discriminates between –OH and –NH2 substrates [2]. For 7-amino-1,2-dihydroxyanthra-9,10-quinone, which possesses both functional types on different rings, the biotransformation outcome is predicted to differ from either pure hydroxy or pure amino substrates, potentially yielding mixed O- and N-glycosylated products. This differential metabolic fate is relevant for natural-product-like derivatization and for predicting environmental biodegradation pathways.

Biotransformation Glycosylation Beauveria bassiana

Opposite-Ring Push–Pull Character and Nonlinear Optical Response

In 7-amino-1,2-dihydroxyanthra-9,10-quinone, the electron-donating amino group (position 7) and the electron-withdrawing quinone carbonyls are positioned on opposite rings, creating an extended donor–acceptor conjugation pathway across the entire anthraquinone π-system. In contrast, 3-aminoalizarin and 4-amino-1,2-dihydroxyanthraquinone have the amino and hydroxy groups on the same ring, resulting in localized electronic perturbation. Third-order nonlinear optical studies on 1,4-disubstituted amino-hydroxyanthraquinone dyes have shown that the magnitude of the second hyperpolarizability (γ) scales with the donor–acceptor separation distance, with cross-conjugated isomers exhibiting γ values 2–5× larger than same-ring isomers [1]. This property is directly relevant for applications in nonlinear optical materials and two-photon fluorescence imaging probes.

Nonlinear optics Charge transfer Solvatochromism

Lipophilicity and Hydrogen-Bonding Profile vs. Alizarin

Comparative cellular uptake studies on dihydroxyanthraquinone (DHAQ) and its amino analogues in L-cells demonstrated that drug uptake correlates with the number and position of hydroxyl groups: DHAQ (two –OH groups) showed 3–10× higher intracellular accumulation than mono-hydroxy or non-hydroxy analogues [1]. The presence of the 7-amino group in 7-amino-1,2-dihydroxyanthra-9,10-quinone introduces an additional hydrogen-bond donor (total HBD = 3, HBA = 5) compared to alizarin (HBD = 2, HBA = 4), which alters both logP and aqueous solubility. The ZINC database reports a calculated logP of 2.66 for 7-amino-1,2-dihydroxyanthra-9,10-quinone [2], compared to experimental logP = 3.03 for alizarin [3], representing a ΔlogP of approximately –0.37, consistent with the added polarity of the amino group.

Drug uptake Lipophilicity Physicochemical profiling

Key Application Scenarios


Colorimetric Metal-Ion Sensors with Tunable LMCT Bands

The catechol-type 1,2-dihydroxy binding site enables strong chelation of Al³⁺, Fe³⁺, and Cu²⁺ ions, while the distal 7-amino group provides electronic tuning of the ligand-to-metal charge-transfer (LMCT) absorption without steric interference at the binding site [1]. This spatial separation is not available in 3-aminoalizarin, where the adjacent –NH2 group alters binding stoichiometry [2]. The predicted 20–50 nm bathochromic shift of the metal-complex absorption band relative to alizarin (λmax ≈ 520 nm for Al³⁺ complex) allows for multiplexed colorimetric detection when used alongside unsubstituted alizarin in sensor arrays [3].

Anthraquinone Cytotoxicity SAR Probe

The 7-amino-1,2-dihydroxy substitution pattern generates a unique N–O–O triangular pharmacophore (N7–O9–O10) that is geometrically distinct from the pharmacophore in 3-aminoalizarin (N3–O9–O10) and 1,4-dihydroxy-5-aminoanthraquinone [1]. Systematic SAR studies have established that positional isomerism in aminoanthraquinones produces >10-fold differences in cytotoxic IC50 values [2]. This compound serves as a critical control compound for dissecting the contribution of spatial pharmacophore geometry to anticancer activity, enabling research groups to avoid the common pitfall of attributing potency differences to the mere presence of functional groups rather than their precise arrangement [3].

Microbial Biotransformation for Mixed O-/N-Glycoside Libraries

The simultaneous presence of hydroxyl (1,2-diOH) and amino (7-NH2) groups on separate rings of the anthraquinone scaffold provides two distinct biotransformation handles for Beauveria bassiana ATCC 7159 and related glycosyltransferases [1]. Published data confirm that 1,2-dihydroxyanthraquinone undergoes O-glucosylation (42% yield) while 1,2-diaminoanthraquinone undergoes N-glucosylation [2]. 7-Amino-1,2-dihydroxyanthra-9,10-quinone is predicted to yield a mixture of O- and N-glycosides from a single fermentation, offering a more efficient route to structurally diverse glycoside libraries than sequential reactions with separate mono-functional substrates.

Nonlinear Optical Chromophore Development

The spatial separation of the electron-donating 7-amino group from the electron-accepting quinone carbonyls creates an extended π-conjugated push–pull system with enhanced intramolecular charge-transfer character [1]. Literature on 1,4-disubstituted amino-hydroxyanthraquinones demonstrates that cross-conjugated donor–acceptor isomers exhibit second hyperpolarizability (γ) values 2–5× larger than same-ring isomers [2]. 7-Amino-1,2-dihydroxyanthra-9,10-quinone provides a unique scaffold for structure–nonlinear-optical-property relationship studies that cannot be replicated using commercially dominant same-ring isomers such as 3-aminoalizarin or 1-amino-2,4-dihydroxyanthraquinone.

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